7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a triazolo-pyrimidine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for industrial applications. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine is unique due to its specific triazolo-pyrimidine core, which provides a distinct binding affinity and selectivity for CDK2 compared to other similar compounds . This specificity makes it a promising candidate for targeted cancer therapies.
Properties
Molecular Formula |
C16H11N5 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11N5/c1-2-5-12(6-3-1)14-8-10-18-16-19-15(20-21(14)16)13-7-4-9-17-11-13/h1-11H |
InChI Key |
OHJQCARRKDSWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4 |
Origin of Product |
United States |
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